7-O-Methylrosmanol

Catalog No.
S1551681
CAS No.
113085-62-4
M.F
C21H28O5
M. Wt
360.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
7-O-Methylrosmanol

CAS Number

113085-62-4

Product Name

7-O-Methylrosmanol

IUPAC Name

3,4-dihydroxy-8-methoxy-11,11-dimethyl-5-propan-2-yl-16-oxatetracyclo[7.5.2.01,10.02,7]hexadeca-2,4,6-trien-15-one

Molecular Formula

C21H28O5

Molecular Weight

360.4 g/mol

InChI

InChI=1S/C21H28O5/c1-10(2)11-9-12-13(15(23)14(11)22)21-8-6-7-20(3,4)18(21)17(16(12)25-5)26-19(21)24/h9-10,16-18,22-23H,6-8H2,1-5H3

InChI Key

XNPVHIQPSAZTLC-UHFFFAOYSA-N

SMILES

CC(C)C1=C(C(=C2C(=C1)C(C3C4C2(CCCC4(C)C)C(=O)O3)OC)O)O

Canonical SMILES

CC(C)C1=C(C(=C2C(=C1)C(C3C4C2(CCCC4(C)C)C(=O)O3)OC)O)O

Isomeric SMILES

CC(C)C1=C(C(=C2C(=C1)[C@@H]([C@@H]3[C@@H]4[C@@]2(CCCC4(C)C)C(=O)O3)OC)O)O

7-Methylrosmanol is a diterpene lactone.
7-Methylrosmanol is a natural product found in Salvia officinalis and Salvia canariensis with data available.

7-O-Methylrosmanol (CAS: 113085-62-4), also known as 7-methoxyrosmanol, is a highly stable abietane-type phenolic diterpene derived from Rosmarinus officinalis and Salvia species. In commercial and research procurement, it is primarily valued as a high-purity reference standard for diterpene oxidation cascades and as a potent, selective inhibitor in metabolic and enzymatic assays. Unlike its highly reactive precursor carnosic acid, 7-O-methylrosmanol features a methoxylated position at C-7, which significantly alters its lipophilicity, chemical stability, and target binding affinity[1]. This structural modification makes it a critical material for researchers requiring reproducible assay performance in alpha-glucosidase inhibition, HIV-1 protease screening, and gluconeogenic gene suppression models, where generic rosemary extracts or unstable precursors fail to provide consistent quantitative data [2].

Procuring crude rosemary extracts or closely related analogs like carnosic acid or carnosol as cost-saving substitutes frequently leads to assay failure and irreproducible data. Carnosic acid is notoriously unstable in solution, rapidly oxidizing into quinone intermediates and a complex mixture of downstream diterpenes, making it unsuitable as a stable analytical marker for long-term studies [1]. Furthermore, while carnosol and rosmanol share the same abietane scaffold, the lack of the 7-methoxy group drastically reduces their binding affinity and inhibitory potency against specific enzymatic targets such as alpha-glucosidase and HIV-1 protease [2]. Using a generic diterpene mixture introduces multi-target noise, particularly in sensitive luciferase reporter assays for gluconeogenic promoters, forcing buyers to procure pure 7-O-methylrosmanol to ensure target specificity and baseline stability.

Superior Alpha-Glucosidase Inhibitory Potency vs. Rosmanol and Carnosol

In comparative in vitro enzyme inhibition assays, 7-O-methylrosmanol demonstrates significantly higher potency against alpha-glucosidase than its unmethylated analog rosmanol and the major rosemary diterpene carnosol. The measured IC50 for 7-O-methylrosmanol is 4.2 ± 0.7 µg/mL, compared to 16.4 ± 1.1 µg/mL for rosmanol and 51.8 ± 1.9 µg/mL for carnosol [1].

Evidence DimensionIC50 for alpha-glucosidase inhibition
Target Compound Data4.2 ± 0.7 µg/mL
Comparator Or BaselineRosmanol (16.4 ± 1.1 µg/mL) and Carnosol (51.8 ± 1.9 µg/mL)
Quantified Difference7-O-Methylrosmanol is ~4x more potent than rosmanol and ~12x more potent than carnosol.
ConditionsIn vitro alpha-glucosidase inhibition assay.

For high-throughput screening of carbohydrate-hydrolyzing enzyme inhibitors, procuring 7-O-methylrosmanol provides a significantly more potent and selective positive control than standard rosemary diterpenes.

Oxidative Stability and Role as an Analytical Termination Product

Carnosic acid is highly unstable and rapidly oxidizes into quinones and lactones under radical-inducing conditions. In contrast, 7-O-methylrosmanol acts as a stable termination compound of this antioxidation reaction. When subjected to radical oxidation via AIBN in methanolic solution, carnosic acid concentrations degrade rapidly, while 7-O-methylrosmanol accumulates and remains stable [1].

Evidence DimensionSolution stability under radical oxidation (AIBN induction)
Target Compound DataAccumulates and remains stable as a termination compound.
Comparator Or BaselineCarnosic acid (Rapidly degrades and oxidizes into quinones).
Quantified DifferenceCarnosic acid exhibits rapid concentration degradation, whereas 7-O-methylrosmanol serves as the stable end-stage marker.
ConditionsMethanolic solution subjected to radical oxidation inducer (AIBN).

Analytical laboratories must procure 7-O-methylrosmanol rather than carnosic acid when a stable, non-degrading reference standard is required for long-term chromatographic profiling.

Target Selectivity in HIV-1 Protease Screening

Structural modifications on the abietane scaffold significantly alter protease binding. Experimental studies and molecular dynamics simulations demonstrate that 7-O-methylrosmanol strongly inhibits HIV-1 protease, whereas the more common diterpene carnosol exhibits much less pronounced inhibitory effects toward the enzyme [1].

Evidence DimensionHIV-1 protease inhibition
Target Compound DataStrongly inhibits HIV-1 protease.
Comparator Or BaselineCarnosol (less pronounced inhibitory effects).
Quantified DifferenceThe methylated derivative exhibits significantly stronger protease inhibition than the baseline carnosol.
ConditionsCell-free HIV-1 protease inhibition assays and molecular dynamics simulations.

Buyers sourcing diterpenes for retroviral protease inhibition libraries should prioritize 7-O-methylrosmanol to avoid the false negatives associated with weaker analogs like carnosol.

Specific Suppression of PEPCK and G6Pase Promoters

While crude rosemary extracts show general antihyperglycemic activity, isolating the active mechanism requires pure compounds. 7-O-methylrosmanol effectively and specifically suppresses FSK-induced luciferase expression under the control of the CRE, PEPCK-C, and G6Pase gene promoters, eliminating the multi-target noise inherent to crude methanol extracts [1].

Evidence DimensionSuppression of FSK-induced luciferase expression (cAMP responsiveness)
Target Compound DataEffectively suppresses PEPCK-C and G6Pase promoters as a pure isolate.
Comparator Or BaselineCrude rosemary methanol extract (contains multi-target noise and variable diterpene ratios).
Quantified DifferencePure 7-O-methylrosmanol isolates the specific pathway suppression mechanism without the confounding variables of crude extracts.
ConditionsHuman hepatoma HepG2 cells with FSK-stimulated luciferase expression.

Procuring the isolated compound is essential for mechanistic studies of hepatic glucose output, where crude extracts cannot satisfy rigorous peer-review standards for single-molecule efficacy.

Stable Reference Standard for Diterpene Oxidation Profiling

Because 7-O-methylrosmanol is a stable termination product of the carnosic acid oxidation cascade, it is the ideal procurement choice for analytical laboratories requiring a reliable, non-degrading calibration standard for HPLC/MS profiling of Rosmarinus and Salvia extracts [1].

Positive Control in Alpha-Glucosidase Inhibition Assays

With an IC50 of 4.2 µg/mL, 7-O-methylrosmanol significantly outperforms rosmanol, carnosol, and the standard drug acarbose. It is highly recommended as a potent, naturally derived positive control for in vitro antidiabetic and carbohydrate-hydrolyzing enzyme screening workflows [2].

Ligand for Retroviral Protease Screening Libraries

Due to its enhanced binding affinity and strong inhibition of HIV-1 protease compared to unmethylated analogs like carnosol, 7-O-methylrosmanol is a preferred candidate for inclusion in specialized antiviral small-molecule screening libraries [3].

Mechanistic Probes for Hepatic Gluconeogenesis

The compound's validated ability to suppress PEPCK-C and G6Pase promoters makes it a critical reagent for researchers investigating the cAMP/PKA/CREB pathway in HepG2 cell models, where high-purity single molecules are required to eliminate the off-target effects of crude plant extracts[4].

XLogP3

3.9

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

2

Exact Mass

360.19367399 g/mol

Monoisotopic Mass

360.19367399 g/mol

Heavy Atom Count

26

Appearance

Powder

Dates

Last modified: 08-15-2023

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